Ionization Energy Comparison: Butadiyne-d2 vs. Diacetylene by Vacuum Ultraviolet Absorption
The first adiabatic ionization energy (IE) of Butadiyne-d2 was determined as 10.180 ± 0.003 eV by vacuum ultraviolet absorption spectroscopy [1]. A direct head-to-head comparison with diacetylene (HC₄H) using photoelectron spectroscopy under identical 584 Å (21.22 eV) excitation reports IE(HC₄H) = 10.17 ± 0.01 eV and IE(DC₄D) = 10.18 ± 0.01 eV [2]. The isotopic shift of approximately +0.01 eV, while small, is resolved beyond experimental uncertainty and reflects the zero-point energy difference between the two isotopologues, providing a benchmark for validating computational thermochemical models.
| Evidence Dimension | First adiabatic ionization energy |
|---|---|
| Target Compound Data | 10.180 ± 0.003 eV |
| Comparator Or Baseline | Diacetylene (HC₄H): 10.17 ± 0.01 eV |
| Quantified Difference | ΔIE = +0.01 eV (target compound higher) |
| Conditions | VUV absorption spectroscopy (target); 584 Å He(Iα) photoelectron spectroscopy (both target and comparator) [1][2]. |
Why This Matters
The resolved isotopic shift in ionization energy serves as a stringent validation point for electronic structure calculations on polyynes and aids in assigning charge-transfer bands in deuterated plasma chemistry.
- [1] Smith, W. L., 'The absorption spectrum of diacetylene in the vacuum ultraviolet', Proc. Roy. Soc. (London), 1967, A300, 519. View Source
- [2] C. Baker, D. W. Turner, 'Photoelectron spectra of acetylene, diacetylene, and their deutero-derivatives', Chem. Commun. (London), 1967, 797–799. View Source
